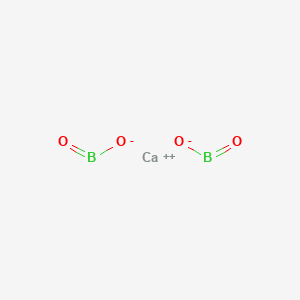
Calcium metaborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium metaborate, also known as calcium borate, is a compound with the chemical formula CaB2O4. It is a white crystalline solid characterized by its calcium and borate components. This compound is known for its diverse applications in various industries, including its use as a flame retardant in plastics, a corrosion inhibitor in metal coatings, and a flux in ceramic glazes .
Mechanism of Action
- Calcium : Calcium plays a crucial role in various physiological processes. It is essential for muscle contraction, nerve transmission, blood clotting, and maintaining bone health. More than 500 human proteins are known to bind or transport calcium .
- Boron Compounds : The mode of action for boron compounds can vary significantly depending on the specific compound. Boranes, in particular, are known for their Lewis acid properties, which allow them to participate in various organic transformations . However, their interaction with cellular targets remains less explored.
- Calcium : Calcium is absorbed from the gastrointestinal tract, primarily as calcium salts (e.g., carbonate, phosphate). It is essential for bone health and overall homeostasis. Seniors absorb calcium lactate, gluconate, and citrate better, especially when taken with food .
Target of Action
Mode of Action
Pharmacokinetics
Preparation Methods
Calcium metaborate can be synthesized through several methods. One common method involves the reaction of boric acid with calcium hydroxide. The reaction is typically carried out at temperatures between 40°C and 65°C, resulting in the formation of this compound precipitate, which is then filtered, washed, dried, and pulverized to obtain the final product . Another method involves the use of borax, lime powder, and hydrochloric acid as raw materials, with the reaction maintained at a pH greater than 10 to produce pure this compound crystals .
Chemical Reactions Analysis
Calcium metaborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In an oxidation reaction, it can react with strong oxidizing agents to form higher oxidation state compounds. In reduction reactions, it can be reduced by strong reducing agents to form lower oxidation state compounds. Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups of atoms. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .
Scientific Research Applications
Calcium metaborate has numerous scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it has been studied for its potential use in the treatment of bone disorders due to its calcium content. In medicine, it is being explored for its potential use in drug delivery systems. In industry, it is used in the production of fiberglass, where it acts as a binder and improves the mechanical properties of the material .
Comparison with Similar Compounds
Calcium metaborate can be compared with other similar compounds such as magnesium borate, zinc borate, and aluminum borate. These compounds share similar properties and applications but differ in their specific chemical compositions and reactivity. For example, magnesium borate is known for its use as a flame retardant and in ceramics, while zinc borate is used as a flame retardant and smoke suppressant. Aluminum borate is used in high-temperature ceramics and as a reinforcing agent in composite materials .
Properties
CAS No. |
13701-64-9 |
|---|---|
Molecular Formula |
BCaHO2 |
Molecular Weight |
83.90 g/mol |
IUPAC Name |
calcium;oxido(oxo)borane |
InChI |
InChI=1S/BHO2.Ca/c2-1-3;/h2H; |
InChI Key |
UAWBNUPIWGYOPL-UHFFFAOYSA-N |
SMILES |
B(=O)[O-].B(=O)[O-].[Ca+2] |
Canonical SMILES |
B(=O)O.[Ca] |
Key on ui other cas no. |
13701-64-9 |
physical_description |
DryPowder; Liquid; OtherSolid |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















